molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No. B2428623
Key on ui cas rn: 84594-78-5
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A suspension of acetamide 193 (8.98 g, 40.4 mmol) and cHCl (50 mL) in EtOH (100 mL) was heated at reflux temperature for 2 h. The solution was cooled, carefully neutralized with aqueous NH3 solution, and the resulting precipitate filtered and dried to give nitroaniline 194 (7.27 g, 100%) as an orange solid: mp (H2O) 148-149° C.; 1H NMR δ 7.44 (s, 1H, H-7), 6.68 (t, J=1.2 Hz, 1H, H-4), 5.92 (br s, 2H, NH2), 4.54 (t, J=8.4 Hz, 2H, H-2), 3.18 (dt, J=8.4, 1.2 Hz, 2H, H-3); 13C NMR δ 151.8, 140.8, 139.0, 131.2, 114.4, 103.4, 71.2, 30.0. Anal. calcd for C8H8N2O3: C, 53.3; H, 4.5; N, 15.6. Found: C, 53.2; H, 4.5; N, 15.6%.
Name
acetamide
Quantity
8.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([NH:13]C(=O)C)=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH]Cl.N>CCO>[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2] |^3:16|

Inputs

Step One
Name
acetamide
Quantity
8.98 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(CCO2)C=C1NC(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[CH]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(CCO2)C=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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